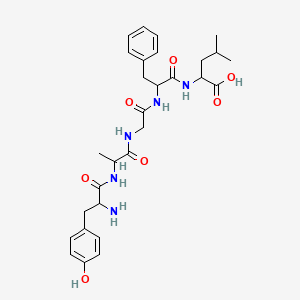
HIV-1 TAT 48-60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 TAT (48-60) is a cell-penetrating peptide derived from the human immunodeficient virus (HIV)-1 Tat protein residue 48-60. It has been used to deliver exogenous macromolecules into cells in a non-disruptive way.
Wissenschaftliche Forschungsanwendungen
1. Vaccine Development
The HIV-1 Tat protein, specifically the segment 48-60, has been explored for vaccine development. A study by Borsutzky et al. (2003) demonstrated that a vaccine prototype using HIV-1 Tat protein as an antigen, combined with a synthetic lipopeptide as a mucosal adjuvant, successfully stimulated systemic and mucosal anti-Tat antibody responses and Tat-specific T cell responses in mice. This suggests potential for developing effective HIV vaccines using the Tat protein.
2. Cell-Penetrating Peptide Research
The segment Tat(48-60) is recognized for its ability to penetrate cell membranes, making it a focus of cell-penetrating peptide (CPP) research. Su et al. (2010) investigated the conformation and dynamics of TAT(48-60) in anionic lipid bilayers, finding it to be a dynamic and nearly random coil peptide. This research contributes to understanding the mechanism of membrane translocation by such peptides and their potential applications in drug delivery.
3. Understanding HIV-1 Transactivation
The HIV-1 Tat protein is crucial for the virus's replication and gene expression. A study by Jeang et al. (1999) highlighted the multifaceted activities of Tat, including its role in regulating transcription from the HIV-1 long terminal repeat (LTR). This research is vital for understanding HIV-1 pathogenesis and developing therapeutic interventions.
4. Investigating Tat Protein in Clinical Contexts
Research by Re et al. (2001) studied the immune response to Tat protein in HIV-1 seropositive patients, finding a correlation between the presence of anti-Tat antibodies and lower viral load. This suggests the importance of the Tat protein in the immune response to HIV-1.
5. Nanotechnology Applications
The use of nanotrap particles to capture HIV-1 virions and Tat proteins was explored by Jaworski et al. (2014). This technology could enhance HIV-1 detection by concentrating viral proteins and infectious virions, offering new approaches in HIV research and diagnostics.
Eigenschaften
Molekularformel |
C₇₀H₁₃₁N₃₅O₁₆ |
|---|---|
Molekulargewicht |
1719.00 |
Sequenz |
One Letter Code: GRKKRRQRRRPPQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



